molecular formula C16H34O4Si B14591308 Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane CAS No. 61094-98-2

Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane

Cat. No.: B14591308
CAS No.: 61094-98-2
M. Wt: 318.52 g/mol
InChI Key: WWJBKRJWUQCAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane is a complex organosilicon compound It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a silane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane typically involves the reaction of an appropriate silane precursor with an epoxide. One common method involves the reaction of triethylsilane with 3-(3-methoxy-2-hydroxypropoxy)propyl glycidyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the opening of the epoxide ring and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced species.

    Substitution: The silane group can participate in substitution reactions, where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of silicon-containing compounds with different functional groups.

Scientific Research Applications

Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. The silane group can form strong bonds with surfaces, making it useful in applications such as coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar structure but with methoxy groups instead of ethoxy groups.

    3-Methoxy-2,2-dimethyloxirane: Contains an oxirane ring but lacks the silane group.

    Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-: Another similar compound with trimethoxy groups.

Uniqueness

Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane is unique due to the combination of its oxirane ring and silane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both functionalities are required, such as in the synthesis of advanced materials and in surface modification processes.

Properties

CAS No.

61094-98-2

Molecular Formula

C16H34O4Si

Molecular Weight

318.52 g/mol

IUPAC Name

triethyl-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]silane

InChI

InChI=1S/C16H34O4Si/c1-5-21(6-2,7-3)10-8-9-18-12-15(11-17-4)19-13-16-14-20-16/h15-16H,5-14H2,1-4H3

InChI Key

WWJBKRJWUQCAJW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCOCC(COC)OCC1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.